![molecular formula C10H16N2O2 B1322231 tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate CAS No. 387845-50-3](/img/structure/B1322231.png)
tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate
Overview
Description
“tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate” is a chemical compound with the CAS Number: 387845-50-3 . It has a molecular weight of 196.25 . The IUPAC name for this compound is tert-butyl 1-(cyanomethyl)cyclopropylcarbamate . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate” is 1S/C10H16N2O2/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11/h4-6H2,1-3H3,(H,12,13) . The compound’s molecular formula is C10H16N2O2 .Physical And Chemical Properties Analysis
“tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate” has a molecular weight of 196.25 g/mol . It has a computed XLogP3-AA value of 0.4 , indicating its lipophilicity. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound’s exact mass and monoisotopic mass are both 186.136827821 g/mol .Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
This compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines, which are important intermediates in pharmaceutical chemistry for the protection of amine groups during chemical reactions .
Production of Tetrasubstituted Pyrroles
It serves as a precursor in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position. These pyrroles have potential applications in medicinal chemistry and materials science .
Insecticide Analog Synthesis
The compound can be converted into spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, which are used in agricultural applications to control pest insects .
Pharmaceutical Development
Due to its unique molecular structure, it has potential applications in pharmaceutical development, particularly in the creation of new drug molecules with cyclopropyl groups that can interact with biological targets .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
tert-butyl N-[1-(cyanomethyl)cyclopropyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11/h4-6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEILYIARKHMAGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101195689 | |
Record name | 1,1-Dimethylethyl N-[1-(cyanomethyl)cyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101195689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate | |
CAS RN |
387845-50-3 | |
Record name | 1,1-Dimethylethyl N-[1-(cyanomethyl)cyclopropyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=387845-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[1-(cyanomethyl)cyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101195689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (1-(cyanomethyl)cyclopropyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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